9,9-Dimethyl-9,10-dihydroanthracene

描述

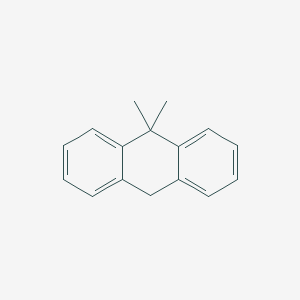

9,9-Dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16. It is a derivative of anthracene, characterized by the addition of two methyl groups at the 9th position and the saturation of the 9th and 10th positions, resulting in a dihydro structure. This compound is notable for its unique structural features, including a central benzene ring that adopts a boat conformation .

准备方法

The synthesis of 9,9-Dimethyl-9,10-dihydroanthracene can be achieved through several methods:

Reduction of Anthracene Derivatives: One common method involves the reduction of anthracene derivatives using sodium in ethanol or magnesium.

Coupling Reactions: Another approach is the coupling of benzyl chloride using aluminum chloride as a catalyst.

Industrial Production: Industrially, the compound can be synthesized through large-scale reduction processes, often involving catalytic hydrogenation techniques to ensure high yield and purity.

化学反应分析

Ligand Exchange Reactions with Metallocenes

9,9-Dimethyl-9,10-dihydroanthracene participates in ligand exchange reactions with ferrocene (Cp₂Fe) in the presence of AlCl₃ and Al metal at elevated temperatures (130–140°C) . The reaction proceeds via hydrogenation at the C9 and C10 positions, forming iron-arene complexes:

Reaction Pathway

textcis-9,10-Dihydro-9,10-dimethylanthracene + Cp₂Fe → Cyclopentadienyl-iron complexes

Key products include:

-

η⁶-cis-(exo-9,10-dihydro)-9,10-dimethylanthracene-η⁵-cyclopentadienyliron monocation

-

η⁶-cis-9,10-dihydro-9,10-dimethylanthracene-trans-bis-η⁵-cyclopentadienyliron dication

Structural Evidence

¹H and ¹³C NMR data confirm the regioselective binding of the CpFe groups to the aromatic system :

| Proton/Carbon Type | δ (ppm) | Shift Relative to Free Ligand |

|---|---|---|

| CH₃ (axial) | 1.38 (s, 3H) | Downfield by 0.15 ppm |

| CH₃ (equatorial) | 1.18 (s, 3H) | Upfield by 0.10 ppm |

| Aromatic C9 and C10 | 126.5–131.2 | Deshielded due to Fe binding |

Structural Influence on Reactivity

The boat conformation of the central benzene ring (dihedral angle: 34.7° between fused rings) and methyl group steric effects direct reactivity :

-

Steric Hindrance : Axial methyl groups shield the C9 position, favoring electrophilic attacks at C10.

-

Electronic Effects : The conjugated π-system enhances susceptibility to cycloaddition and electrophilic substitution.

Bond Lengths and Angles

Critical structural parameters from X-ray crystallography :

| Parameter | Value (Å or °) |

|---|---|

| C1–C6 (central ring) | 1.3935(18) Å |

| C9–C10 (bridging) | 1.3739(19) Å |

| Dihedral angle (C1–C6–C8–C13) | 34.7(9)° |

Potential Cycloaddition Reactions

While not directly documented for this compound, anthracene derivatives are known to undergo Diels-Alder reactions with dienophiles like maleic anhydride . The dihydroanthracene’s conjugated diene system suggests similar reactivity, though methyl groups may reduce regioselectivity.

Hypothetical Reaction

textThis compound + Maleic anhydride → Endo-adduct

Expected challenges include competitive steric interactions and reduced yield compared to unsubstituted anthracene.

Oxidation and Functionalization

No direct studies on oxidation are cited, but analogues like 9,10-dimethylanthracene act as photosensitizers in singlet oxygen generation . The dihydro derivative may undergo dehydrogenation to form 9,10-dimethylanthracene under oxidative conditions, though this remains speculative.

科学研究应用

Chemistry

DMDA serves as a model compound in studies of:

- Aromaticity : Its structure allows for investigations into the stability and reactivity of aromatic compounds.

- Hydrogenation Reactions : It participates in transfer hydrogenation reactions, acting as a hydrogen donor to various substrates.

Biology

Research into DMDA derivatives has revealed potential biological activities , including:

- Interactions with biological macromolecules, which are crucial for understanding drug design and development.

- The exploration of its derivatives for therapeutic applications targeting specific receptors .

Materials Science

DMDA is utilized in the production of advanced materials such as:

- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronics.

- Light-Emitting Diodes (OLEDs) : The compound's photophysical properties are advantageous for developing efficient OLEDs .

A study investigated various anthracene derivatives, including DMDA, as potential p53 activators. The synthesized compounds exhibited cytotoxic effects against glioma cells, indicating their potential in cancer therapy. Notably, compounds derived from DMDA showed enhanced potency compared to other analogs .

Case Study 2: Material Applications

Research demonstrated that DMDA could be used to develop host compounds capable of separating binary mixtures of dichlorobenzene isomers. This application highlights its utility in materials science for selective separation processes .

Table 1: Comparison of DMDA with Related Compounds

| Compound | Structure Type | Key Applications |

|---|---|---|

| This compound | Dihydroanthracene | Organic semiconductors, biological studies |

| 9,10-Dimethylanthracene | Anthracene | Fluorescence probing |

| 9-Aminomethyl-9,10-dihydroanthracene | Amino derivative | Biological receptor interactions |

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Reduction (Na in ethanol) | Up to 85% | Effective for small-scale synthesis |

| Coupling (AlCl3 catalyst) | Varies | Useful for functionalized derivatives |

| Catalytic Hydrogenation | High yield (>90%) | Preferred method for industrial scale |

作用机制

The mechanism of action of 9,9-Dimethyl-9,10-dihydroanthracene involves its ability to participate in electron transfer processes. The compound can act as a hydrogen donor in transfer hydrogenation reactions, facilitating the reduction of various substrates. Its molecular structure allows for interactions with specific molecular targets, influencing pathways involved in oxidation and reduction reactions .

相似化合物的比较

9,9-Dimethyl-9,10-dihydroanthracene can be compared with other similar compounds:

9,10-Dimethylanthracene: This compound has a similar structure but lacks the dihydro feature, resulting in different reactivity and applications.

9,10-Dihydroanthracene: This compound is similar but does not have the methyl groups at the 9th position, affecting its chemical properties and reactivity.

9-Aminomethyl-9,10-dihydroanthracene: This derivative is used in biological studies for its interaction with specific receptors.

生物活性

9,9-Dimethyl-9,10-dihydroanthracene (C16H16) is a derivative of anthracene characterized by the addition of two methyl groups at the 9th position and the saturation of the 9th and 10th positions. This structural modification results in unique chemical properties and potential biological activities that are of interest in various fields, including medicinal chemistry and materials science.

The compound is notable for its ability to undergo various chemical reactions:

- Oxidation : It can be oxidatively aromatized to anthracene in the presence of molecular oxygen and activated carbon as a promoter in xylene.

- Reduction : It participates in transfer hydrogenation reactions, facilitating the reduction of various substrates.

- Electrophilic Substitution : The methyl groups influence its reactivity and selectivity in electrophilic substitution reactions.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Its structure allows it to act as an electron donor in redox reactions, which may influence cellular pathways involved in oxidative stress and signal transduction.

Anticancer Potential

Research has indicated that derivatives of anthracene, including this compound, exhibit potential anticancer properties. A study on anthracene-9,10-diones revealed that some derivatives showed significant cytotoxicity against mammalian cells without notable mutagenicity . This suggests that modifications to anthracene derivatives can enhance their therapeutic profiles while minimizing adverse effects.

Host-Guest Chemistry

Recent studies have explored the use of 9,10-dihydro derivatives in host-guest chemistry. For instance, compounds based on the rigid 9,10-dihydro framework have shown promise in separating dichlorobenzene isomers through selective crystallization techniques . This application highlights the compound's versatility beyond biological activity into material science.

Study on Anticancer Activity

A study published in PubMed focused on the anticancer activity of anthracene derivatives. It was found that while many anthracene-based compounds exhibit DNA intercalation properties, not all display mutagenic effects. The lack of mutagenicity in certain derivatives suggests a safer profile for potential therapeutic agents .

Host-Guest Chemistry Applications

In another study investigating host compounds based on 9,10-dihydro structures, researchers demonstrated effective separation techniques for dichlorobenzene isomers using these compounds. The results indicated high selectivity and efficiency in purification processes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 9,10-Dimethylanthracene | Lacks dihydro feature | Exhibits moderate cytotoxicity |

| 9-Aminomethyl-9,10-dihydroanthracene | Contains amino group | Enhanced interaction with specific receptors |

| Anthracene-9,10-diones | Contains ketone functionalities | Notable anticancer properties |

属性

IUPAC Name |

10,10-dimethyl-9H-anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-16(2)14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWGDEVGYRDRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CC3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482389 | |

| Record name | 10,10-dimethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42332-94-5 | |

| Record name | 10,10-dimethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。